molecular formula C48H60O8 B1254287 Asprellic acid C

Asprellic acid C

Cat. No.: B1254287
M. Wt: 765 g/mol
InChI Key: YBOIBOWMTWFCEG-AINGNVPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asprellic acid C (3-O-cis-p-coumaroyl-27-O-trans-p-coumaroyl-3β,27-dihydroxyolean-12-en-28-oic acid) is a p-coumaroyl triterpene isolated from the leaves of Ilex asprella (Plum-leaved Holly), a plant traditionally used in Chinese medicine for its antiviral and anti-inflammatory properties . Structurally, it belongs to the oleanane-type triterpenoid class, characterized by a pentacyclic carbon skeleton with hydroxyl groups at positions 3 and 27, esterified with cis- and trans-p-coumaroyl moieties, respectively . This unique stereochemical arrangement distinguishes it from its analogues, Asprellic acids A and B, and influences its bioactivity .

This compound exhibits moderate cytotoxicity against cancer cell lines, such as KB (human oral epidermoid carcinoma) and RPMI-7951 (melanoma), with ED50 values of 2.86 µg/mL and 5.5 µg/mL, respectively . However, its potency is significantly lower than Asprellic acid A, which has both p-coumaroyl groups in the trans configuration .

Properties

Molecular Formula

C48H60O8

Molecular Weight

765 g/mol

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H60O8/c1-43(2)25-26-47(42(53)54)27-28-48(30-55-40(51)19-11-31-7-13-33(49)14-8-31)35(36(47)29-43)17-18-38-45(5)23-22-39(44(3,4)37(45)21-24-46(38,48)6)56-41(52)20-12-32-9-15-34(50)16-10-32/h7-17,19-20,36-39,49-50H,18,21-30H2,1-6H3,(H,53,54)/b19-11+,20-12-/t36-,37-,38+,39-,45-,46+,47-,48-/m0/s1

InChI Key

YBOIBOWMTWFCEG-AINGNVPBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)OC(=O)/C=C\C7=CC=C(C=C7)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)C)C)C2C1)COC(=O)C=CC7=CC=C(C=C7)O)C(=O)O)C

Synonyms

3,27-di-O-p-coumaroyloxyolean-12-en-28-oic acid
asprellic acid A
asprellic acid B
asprellic acid C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Ilex asprella
Compound Structural Features Source Cytotoxicity (ED50, µg/mL) Key Biological Activities References
Asprellic acid C 3-O-cis-p-coumaroyl, 27-O-trans-p-coumaroyl Ilex asprella KB: 2.86; RPMI-7951: 5.5 Moderate antitumor, antiviral potential
Asprellic acid A 3,27-di-O-trans-p-coumaroyl Ilex asprella KB: 3.75; RPMI-7951: 0.62 Potent antitumor, high cytotoxicity
Asprellic acid B 3-O-trans-p-coumaroyl, 27-O-cis-p-coumaroyl Ilex asprella >10 (inactive) Minimal cytotoxicity
Bassic acid (4R)-2β,3β,23-trihydroxy-oleana-5,12-dien-28-oic acid Unspecified N/A Anti-inflammatory, antioxidant
18α-Glycyrrhetinic acid (18α)-3β-Hydroxy-11-oxoolean-12-en-30-oic acid Glycyrrhiza spp. N/A Antiviral, hepatoprotective

Key Structural and Functional Insights :

  • Stereochemistry and Bioactivity : The cis configuration of the p-coumaroyl group at position 3 in this compound reduces its cytotoxicity compared to Asprellic acid A, which has trans configurations at both positions. This suggests that stereochemistry critically influences membrane permeability or target binding .
Broader Triterpenoid Comparison
  • β-Amyrin Derivatives: β-Amyrin stearate and linoleate exhibit strong binding to Trypanosoma cruzi CYP51, a target for Chagas disease, but lack antitumor activity reported for Asprellic acids .
  • Glycyrrhetinic Acid : Unlike this compound, glycyrrhetinic acid lacks esterified coumaroyl groups but shares anti-inflammatory and antiviral properties, likely mediated through different mechanisms (e.g., NF-κB inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Asprellic acid C
Reactant of Route 2
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Asprellic acid C

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